molecular formula C8H10N2O4S B038613 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid CAS No. 116208-78-7

3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid

Katalognummer B038613
CAS-Nummer: 116208-78-7
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: WTABEOAFFKTPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as CMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTP is a thiol-containing amino acid derivative that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).

Wirkmechanismus

The mechanism of action of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is not fully understood, but it is believed to act as a GABA analog. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may enhance GABAergic neurotransmission by binding to GABA receptors, leading to the inhibition of excitatory neurotransmission. This mechanism of action may explain 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid's potential therapeutic effects in various diseases.

Biochemische Und Physiologische Effekte

3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, indicating its anti-inflammatory and anti-oxidant properties. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to increase the expression of GABA receptors, suggesting its potential to enhance GABAergic neurotransmission. These effects suggest that 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may have therapeutic potential in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid in lab experiments is its stability and solubility in water, making it easy to administer and study. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is its limited availability and high cost, which may make it difficult to conduct large-scale studies.

Zukünftige Richtungen

There are several future directions for the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. One potential direction is to further investigate its therapeutic potential in various diseases, particularly neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with GABA receptors. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid are needed to determine its optimal dosage and administration route. Overall, the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid involves the reaction of 1H-imidazole-4-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium thiomethoxide to yield 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. This method has been reported in several scientific studies and is considered a reliable and efficient way to synthesize 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

CAS-Nummer

116208-78-7

Produktname

3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid

Molekularformel

C8H10N2O4S

Molekulargewicht

230.24 g/mol

IUPAC-Name

3-(carboxymethylsulfanyl)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4S/c11-7(12)1-6(15-3-8(13)14)5-2-9-4-10-5/h2,4,6H,1,3H2,(H,9,10)(H,11,12)(H,13,14)

InChI-Schlüssel

WTABEOAFFKTPSV-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)C(CC(=O)O)SCC(=O)O

Kanonische SMILES

C1=C(NC=N1)C(CC(=O)O)SCC(=O)O

Synonyme

3-((carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
3-CMTHPA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.